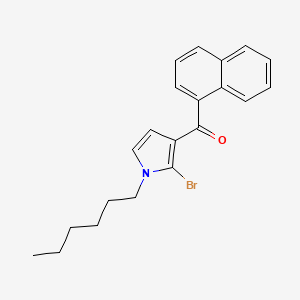1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole
CAS No.:
Cat. No.: VC18009941
Molecular Formula: C21H22BrNO
Molecular Weight: 384.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H22BrNO |
|---|---|
| Molecular Weight | 384.3 g/mol |
| IUPAC Name | (2-bromo-1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone |
| Standard InChI | InChI=1S/C21H22BrNO/c1-2-3-4-7-14-23-15-13-19(21(23)22)20(24)18-12-8-10-16-9-5-6-11-17(16)18/h5-6,8-13,15H,2-4,7,14H2,1H3 |
| Standard InChI Key | MSEDZAHNPZGMBW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCN1C=CC(=C1Br)C(=O)C2=CC=CC3=CC=CC=C32 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrrole ring substituted at three positions:
-
Position 1: A hexyl chain () attached to the nitrogen atom.
-
Position 2: A bromine atom, enabling nucleophilic substitution reactions.
-
Position 3: A 1-naphthoyl group (), contributing aromaticity and steric bulk.
The InChI key MSEDZAHNPZGMBW-UHFFFAOYSA-N and SMILES string CCCCCCN1C=CC(=C1Br)C(=O)C2=CC=CC3=CC=CC=C32 encode this architecture, confirming the regiochemistry of substituents .
Physical Characteristics
The pale yellow color arises from extended conjugation between the pyrrole and naphthoyl groups. Solubility in aprotic solvents aligns with its nonpolar substituents, facilitating use in organic reactions .
Synthesis and Reactivity
Synthetic Pathways
While explicit synthetic protocols are unavailable in public sources, the structure suggests a multi-step route:
-
Pyrrole Core Formation: Likely via Paal-Knorr condensation of hexylamine with a diketone precursor.
-
Bromination: Electrophilic substitution using bromosuccinimide (NBS) or under controlled conditions to avoid over-bromination.
-
Naphthoylation: Friedel-Crafts acylation or nucleophilic acyl substitution with 1-naphthoyl chloride.
Industrial-scale production would optimize these steps for yield and purity, potentially employing flow chemistry .
Reactivity Profile
The bromine atom at position 2 is primed for cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or heteroaryl groups. The naphthoyl carbonyl may undergo:
-
Reduction: To a hydroxymethyl group using .
-
Nucleophilic Attack: By Grignard reagents or enolates.
Notably, the hexyl chain enhances lipid solubility, potentially aiding membrane permeability in biological assays .
Comparative Analysis with Analogues
| Compound | Key Differences | Reactivity Implications |
|---|---|---|
| 1-Hexyl-3-(1-naphthoyl)pyrrole | Lacks bromine at position 2 | Reduced cross-coupling utility |
| 1-Hexyl-2-chloro-3-(1-naphthoyl)pyrrole | Chlorine instead of bromine | Slower substitution kinetics |
| 1-Hexyl-2-bromo-3-(2-naphthoyl)pyrrole | Naphthoyl at position 2 | Altered steric/electronic effects |
The bromine atom’s polarizability enhances its leaving-group ability compared to chlorine, favoring nucleophilic aromatic substitution .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume